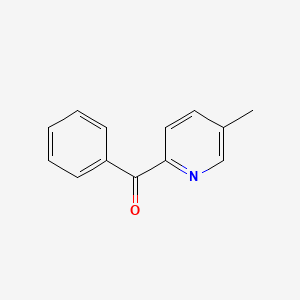

2-Benzoyl-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-7-8-12(14-9-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRZJTWXEAGJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzoyl 5 Methylpyridine and Its Analogues

Direct Synthesis Strategies

Direct synthesis approaches aim to construct the 2-Benzoyl-5-methylpyridine framework in a minimal number of steps, often by forming the key carbon-carbon bond between the pyridine (B92270) ring and the benzoyl group. One of the most straightforward methods involves the oxidation of a precursor alcohol. For instance, phenyl(5-methylpyridin-2-yl)methanol can be oxidized to yield this compound. This transformation can be achieved using various oxidizing agents under controlled conditions.

Another direct approach involves the activation of a pyridine derivative. The reaction of 3-methylpyridine (B133936) N-oxide with benzoyl chloride in the presence of a base like triethylamine (B128534) can yield a 5-methylpyridine-2-benzoylate intermediate. This method leverages the N-oxide to activate the pyridine ring for functionalization at the C2 position. Subsequent chemical manipulation can then lead to the desired ketone.

However, classical electrophilic substitution reactions like the Friedel-Crafts acylation are generally not effective for simple pyridines. The pyridine nitrogen is basic and coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. This deactivation makes direct benzoylation of 5-methylpyridine using benzoyl chloride and a Lewis acid highly challenging.

Synthesis via Functional Group Interconversions and Coupling Reactions

More sophisticated routes involve the use of modern catalytic systems and named reactions to build the target molecule through precise bond-forming events.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To synthesize this compound, a common strategy involves coupling a halo-pyridine with a suitable benzoyl precursor. For example, 2-chloro-5-methylpyridine (B98176) can be coupled with an organometallic benzoyl species.

Alternatively, a Negishi-type coupling could involve the reaction of a 2-pyridyl organozinc reagent with benzoyl chloride. The general catalytic cycle for such reactions involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the halopyridine.

Transmetalation : The organometallic benzoyl reagent transfers its organic group to the palladium center.

Reductive Elimination : The two organic partners are eliminated from the palladium complex, forming the desired C-C bond and regenerating the palladium(0) catalyst.

These methods offer high yields and functional group tolerance, making them versatile for creating a variety of substituted benzoylpyridine analogues.

| Coupling Reaction | Pyridine Substrate | Benzoyl Source | Catalyst System |

| Suzuki Coupling | 2-(Boronic ester)-5-methylpyridine | Benzoyl chloride | Pd catalyst, Base |

| Stille Coupling | 2-Stannyl-5-methylpyridine | Benzoyl chloride | Pd catalyst |

| Negishi Coupling | 2-Chloro-5-methylpyridine | Benzoyl-zinc reagent | Pd catalyst |

| Heck-type Carbonylative | 2-Iodo-5-methylpyridine | Phenylboronic acid, CO | Pd catalyst, Base |

Ortho-Acylation Reactions

Directed ortho-acylation is a type of C-H activation reaction where a directing group on a molecule guides a transition metal catalyst to functionalize a specific C-H bond. rsc.org In the context of 2-benzoylpyridine (B47108) analogues, the pyridine nitrogen itself can act as an endogenous directing group.

For instance, in a substrate like 2-phenyl-5-methylpyridine, the pyridine nitrogen can coordinate to a palladium catalyst, directing the acylation to the ortho-position of the phenyl ring. rsc.org This process typically involves the formation of a five-membered palladacycle intermediate, which then reacts with an acylating agent. rsc.org This approach is highly regioselective and atom-economical as it avoids the need for pre-functionalized substrates.

Vilsmeier-Haack Type Benzoylation Reactions

The classical Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.com While the standard reaction introduces a formyl (-CHO) group, modifications can be made to introduce other acyl groups. ijpcbs.comiaamonline.org

A Vilsmeier-Haack type benzoylation can be achieved by replacing DMF with a benzamide (B126) derivative, such as N,N-dimethylbenzamide or benzanilide. wikipedia.org When this benzamide reacts with POCl₃, it forms a chloroiminium ion analogue that acts as the benzoylating agent. wikipedia.org This electrophile can then attack an activated aromatic or heteroaromatic ring. Although less common than formylation, this method provides a pathway to aryl ketones. wikipedia.org For pyridines, the ring must be sufficiently electron-rich to undergo this electrophilic substitution.

| Reagent 1 | Reagent 2 | Electrophilic Species | Product Group |

| DMF | POCl₃ | Chloro(dimethylamino)methyleniminium | Formyl (-CHO) |

| DMA | POCl₃ | Chloro(dimethylamino)ethylideniminium | Acetyl (-COCH₃) |

| N,N-Dimethylbenzamide | POCl₃ | Chloro(dimethylamino)phenylmethyleniminium | Benzoyl (-COPh) |

Ring Opening and Closing Cascade (ROCC) Mechanisms

Ring Opening and Closing Cascade (ROCC) reactions are complex, multi-step sequences where a cyclic starting material undergoes ring opening to form a reactive intermediate, which then cyclizes in a different manner to form a new ring system. researchgate.net These cascade reactions are powerful for building molecular complexity in a single pot. researchgate.net

While no specific ROCC mechanism is prominently documented for the direct synthesis of this compound, a hypothetical pathway can be envisioned based on established principles. For example, a suitably substituted dihydropyran or furan (B31954) derivative could undergo a base- or acid-catalyzed ring opening to generate an acyclic enolate or enone intermediate. This intermediate, containing the necessary atoms for the pyridine ring and the benzoyl side chain, could then undergo an intramolecular condensation and subsequent aromatization to form the substituted pyridine skeleton. Such a cascade would be an elegant approach, though its practical application for this specific target remains an area for further research. researchgate.netresearchgate.net

Precursor-Based Synthetic Routes from Methylpyridines or Aminopyridines

Starting from simple, commercially available pyridine derivatives is often the most practical approach.

Synthesis from Methylpyridines

A common and versatile precursor is 2-chloro-5-methylpyridine, which can be synthesized from 3-methylpyridine (β-picoline). The conversion of the 2-chloro substituent to a benzoyl group can be achieved through several methods.

One robust method involves the formation of a Grignard reagent. 2-chloro-5-methylpyridine can be reacted with magnesium to form the corresponding pyridyl Grignard reagent, (5-methylpyridin-2-yl)magnesium chloride. This powerful nucleophile can then be reacted with a benzoylating agent.

Two primary pathways exist for the final step:

Reaction with Benzaldehyde : The Grignard reagent is added to benzaldehyde. This forms the secondary alcohol, (5-methylpyridin-2-yl)(phenyl)methanol, which is then oxidized in a separate step to the final ketone product, this compound.

Reaction with Benzoyl Chloride : The Grignard reagent reacts directly with benzoyl chloride or a related benzoyl derivative to form the ketone.

| Starting Material | Key Intermediate | Final Step Reagent |

| 2-Chloro-5-methylpyridine | (5-methylpyridin-2-yl)magnesium chloride | 1. Benzaldehyde, 2. Oxidizing agent |

| 2-Chloro-5-methylpyridine | (5-methylpyridin-2-yl)magnesium chloride | Benzoyl chloride |

Synthesis from Aminopyridines

Another readily available precursor is 2-amino-5-methylpyridine (B29535). The synthetic strategy here typically involves converting the amino group into a more versatile functional group via a diazonium salt intermediate.

The Sandmeyer reaction is a classic transformation of aryl diazonium salts. nih.govorganic-chemistry.org While it is most commonly used to introduce halides or cyano groups, the underlying principle involves the generation of an aryl radical or cation that can be trapped by various reagents. organic-chemistry.orgnptel.ac.in

A potential route from 2-amino-5-methylpyridine would proceed as follows:

Diazotization : The amino group is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form the 5-methylpyridin-2-diazonium salt.

Conversion : The diazonium salt can be converted to 2-chloro-5-methylpyridine using copper(I) chloride (a classic Sandmeyer reaction). nih.gov This chloro-derivative can then be converted to the final product using the Grignard methodology described previously.

Direct conversion of the diazonium salt to the benzoyl derivative is less common but could be explored through radical-based mechanisms where the pyridyl radical generated from the diazonium salt is trapped by a suitable benzoyl source. nih.gov

Regioselective Synthesis and Stereochemical Control

The precise control of substituent placement (regioselectivity) and the spatial arrangement of atoms (stereochemistry) are paramount in the synthesis of complex molecules like this compound and its analogues. Advanced synthetic methodologies are employed to achieve high levels of control, ensuring the desired isomer is obtained.

The regioselectivity of reactions on the pyridine ring is heavily influenced by the electronic nature of the ring and any existing substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to benzene (B151609) and directs incoming electrophiles to the 3- and 5-positions. Conversely, for nucleophilic attack, the electron-deficient character of the pyridine ring makes it more reactive than benzene, with nucleophiles preferentially attacking the 2- and 4-positions. The presence of a methyl group at the 5-position, as in this compound, further influences the regioselectivity of subsequent reactions through its electron-donating effect.

Stereochemical control becomes crucial when chiral centers are present or introduced into the molecule. This is particularly relevant for the synthesis of analogues of this compound that may contain stereogenic centers in the benzoyl group or on the pyridine ring itself. Asymmetric synthesis, employing chiral catalysts, auxiliaries, or reagents, is the cornerstone of stereochemical control.

One prominent strategy for achieving stereochemical control in the synthesis of chiral pyridine derivatives involves the asymmetric functionalization of the pyridine ring. For instance, the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents has been shown to produce a variety of alkylated chiral pyridines with excellent enantioselectivity. nih.govresearchgate.net This methodology relies on a chiral diphosphine ligand to create a chiral environment around the copper catalyst, which in turn directs the stereochemical outcome of the reaction. The use of a Lewis acid, such as BF3·Et2O, can enhance the reactivity of the pyridine substrate. nih.govresearchgate.net

Another approach involves the asymmetric reduction of the pyridine ring to form chiral piperidines. For example, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts using a chiral P,N-ligand has been developed to afford enantioenriched 2-alkyl piperidines. dicp.ac.cn This method demonstrates how the pyridine ring itself can be a template for establishing stereocenters in a controlled manner.

Furthermore, the use of chiral auxiliaries attached to the pyridine nitrogen can direct the diastereoselective addition of nucleophiles. Comins' chiral auxiliary, for example, has been employed to control the stereoselectivity of 1,2-additions to pyridinium (B92312) rings. scripps.edu The bulky chiral group effectively blocks one face of the pyridinium ring, forcing the incoming nucleophile to attack from the less hindered face, thereby leading to a high degree of diastereoselectivity. scripps.edu

The following tables summarize key findings from research on the regioselective and stereoselective synthesis of pyridine derivatives, which are analogous to the methodologies that could be applied to the synthesis of this compound and its chiral analogues.

| Entry | Pyridine Substrate | Grignard Reagent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 4-(prop-1-en-2-yl)pyridine | EtMgBr | 95 | 98 |

| 2 | 4-styrylpyridine | EtMgBr | 92 | 97 |

| 3 | 2-(prop-1-en-2-yl)pyridine | EtMgBr | 96 | 96 |

| 4 | 2-styrylpyridine | EtMgBr | 94 | 95 |

| Entry | Alkyl Group | Enantiomeric Ratio (er) |

|---|---|---|

| 1 | Methyl | 90:10 |

| 2 | Ethyl | 92:8 |

| 3 | n-Propyl | 93:7 |

| 4 | Phenethyl | 88:12 |

Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Analysis

While a single crystal X-ray diffraction study for 2-Benzoyl-5-methylpyridine is not publicly available, analysis of closely related benzoylpyridine derivatives provides significant insight into its expected solid-state molecular architecture.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction studies on analogous compounds, such as N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, reveal key structural parameters that are likely to be mirrored in this compound. semanticscholar.org In these structures, the benzoyl and pyridine (B92270) fragments are typically not coplanar. The dihedral angle between the plane of the pyridine ring and the plane of the benzoyl group is a critical conformational parameter. For instance, in related structures, this torsion angle contributes to a twisted conformation that minimizes steric hindrance between the aromatic rings.

The bond lengths within the pyridine and benzene (B151609) rings are expected to exhibit typical aromatic character. The carbon-oxygen double bond of the ketone linker would be expected to have a bond length in the range of 1.22-1.24 Å, and the carbon-carbon single bonds connecting the carbonyl group to the aromatic rings would be in the range of 1.48-1.50 Å. The presence of the methyl group at the 5-position of the pyridine ring is not expected to significantly alter the core geometry of the benzoylpyridine scaffold.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures (Note: Data is hypothetical and based on values from related compounds.)

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Dihedral Angle (Py-CO-Ph) | 20-50° |

| C=O Bond Length | 1.22 - 1.24 Å |

| C-C(O) Bond Lengths | 1.48 - 1.50 Å |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is anticipated to be governed by a combination of weak intermolecular forces. Although lacking a strong hydrogen bond donor, the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. The carbonyl oxygen and the pyridine nitrogen atom are potential hydrogen bond acceptors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the pyridine and benzene rings, as well as the methyl group. Based on data for the closely related 2-benzoylpyridine (B47108), the pyridine protons are expected to appear in the downfield region, typically between δ 7.5 and 8.8 ppm. chemicalbook.com The protons of the benzoyl group would likely resonate in the range of δ 7.4 to 8.1 ppm. chemicalbook.com The methyl group at the 5-position of the pyridine ring would give rise to a singlet, expected to be in the upfield region around δ 2.4 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values based on 2-benzoylpyridine and substituted pyridines.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | ~ 7.6 | d |

| Pyridine H-4 | ~ 7.9 | t |

| Pyridine H-6 | ~ 8.7 | d |

| Benzoyl H-ortho | ~ 8.0 | d |

| Benzoyl H-meta | ~ 7.5 | t |

| Benzoyl H-para | ~ 7.6 | t |

| Methyl (5-CH₃) | ~ 2.4 | s |

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. The carbonyl carbon is expected to be the most downfield signal, typically appearing around δ 195 ppm. The aromatic carbons of both the pyridine and benzene rings would resonate in the region of δ 120-160 ppm. The methyl carbon would be observed at a characteristic upfield chemical shift of approximately δ 18-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on 2-benzoylpyridine and substituted pyridines.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 195 |

| Pyridine C-2 | ~ 154 |

| Pyridine C-3 | ~ 125 |

| Pyridine C-4 | ~ 137 |

| Pyridine C-5 | ~ 133 |

| Pyridine C-6 | ~ 150 |

| Benzoyl C-ipso | ~ 138 |

| Benzoyl C-ortho | ~ 130 |

| Benzoyl C-meta | ~ 129 |

| Benzoyl C-para | ~ 133 |

| Methyl (5-CH₃) | ~ 20 |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR for Dynamic Behavior)

Variable temperature (VT) NMR studies could be employed to investigate any dynamic processes, such as restricted rotation around the C(O)-C(pyridine) or C(O)-C(phenyl) single bonds. researchgate.net Changes in the NMR spectra as a function of temperature could provide information on the energy barriers associated with such rotational processes.

Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing its vibrational energy levels. For this compound, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information regarding its structural features.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The analysis of the FT-IR spectrum of this compound allows for the identification of its key functional groups.

The primary vibrational modes expected for this compound can be attributed to the benzoyl group, the substituted pyridine ring, and the methyl group. The carbonyl (C=O) stretching vibration of the benzoyl group is one of the most characteristic absorptions and is expected to appear as a strong band in the region of 1660-1680 cm⁻¹. The aromatic C-H stretching vibrations from both the benzene and pyridine rings are anticipated in the 3000-3100 cm⁻¹ range. The C-H stretching and bending vibrations of the methyl group are predicted to be observed around 2950-2970 cm⁻¹ (asymmetric stretching), 2860-2880 cm⁻¹ (symmetric stretching), 1450-1470 cm⁻¹ (asymmetric bending), and 1370-1390 cm⁻¹ (symmetric bending). The in-plane and out-of-plane bending vibrations of the pyridine and benzene rings will produce a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine and Benzene Rings |

| Aliphatic C-H Stretch | 2970 - 2860 | Methyl Group |

| C=O Stretch | 1680 - 1660 | Benzoyl Group |

| C=C/C=N Ring Stretching | 1600 - 1400 | Pyridine and Benzene Rings |

| C-H Bending (in-plane) | 1300 - 1000 | Aromatic Rings |

| C-H Bending (out-of-plane) | 900 - 675 | Aromatic Rings |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR spectroscopy. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring stretching modes. The symmetric vibrations of the benzene and pyridine rings are typically more intense in the Raman spectrum compared to their FT-IR counterparts. The C=O stretching vibration, while strong in the IR, will also be observable in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. For this compound (C₁₃H₁₁NO), the molecular ion peak [M]⁺• would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Upon electron ionization, the molecular ion can undergo fragmentation through various pathways. The most prominent fragmentation is likely the alpha-cleavage on either side of the carbonyl group. This would lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a 5-methyl-2-pyridyl cation at m/z 92, or the corresponding radical fragments. The benzoyl cation is often a very stable and abundant fragment in the mass spectra of benzoyl-containing compounds. Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 by the loss of a neutral carbon monoxide molecule. The 5-methyl-2-pyridyl fragment may also undergo further fragmentation.

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 197 | [C₁₃H₁₁NO]⁺• | Molecular Ion |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation |

| 92 | [C₆H₆N]⁺ | 5-Methyl-2-pyridyl Cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to exhibit absorptions arising from π → π* and n → π* electronic transitions associated with its chromophores: the benzoyl group and the pyridine ring.

The conjugated system formed by the phenyl ring, the carbonyl group, and the pyridine ring will give rise to intense π → π* transitions at shorter wavelengths, likely in the range of 240-280 nm. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is expected to appear as a weaker absorption band at a longer wavelength, typically above 300 nm. The presence of the electron-donating methyl group on the pyridine ring may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-benzoylpyridine.

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~240 - 280 | Benzoylpyridine Conjugated System |

| n → π* | > 300 | Carbonyl Group |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic and structural properties of molecules like 2-Benzoyl-5-methylpyridine.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until these forces are negligible. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly employed for this purpose. researchgate.net

The key structural feature of this compound is the torsional angle between the pyridine (B92270) ring and the benzoyl group. The planarity of this system is influenced by the steric hindrance between the hydrogen atom on the 6th position of the pyridine ring and the carbonyl oxygen, versus the electronic stabilization from π-conjugation across the two rings. Conformational analysis reveals that the molecule is not perfectly planar. The benzoyl group is typically twisted out of the plane of the pyridine ring to alleviate steric strain. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for further computational analysis.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (Pyridine Ring) | ~1.39 Å |

| C-N (Pyridine Ring) | ~1.34 Å | |

| C=O (Carbonyl) | ~1.23 Å | |

| C-C (Inter-ring) | ~1.50 Å | |

| Bond Angle | C-N-C (Pyridine Ring) | ~117° |

| C-C-O (Carbonyl) | ~121° | |

| Dihedral Angle | Pyridine-C-C=O | Varies (non-planar) |

Note: These are typical values for similar structures; specific values for this compound require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity and electronic properties of molecules. wikipedia.orgslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, DFT calculations show that the HOMO is primarily localized on the more electron-rich 5-methylpyridine ring. In contrast, the LUMO is predominantly centered on the electron-withdrawing benzoyl group, particularly the carbonyl and the phenyl ring. researchgate.net This separation of the frontier orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. The energy gap and other related electronic properties can be calculated to quantify the molecule's reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties

| Property | Symbol | Typical Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -6.0 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -2.0 to -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | 4.0 to 4.5 | ELUMO - EHOMO, indicates chemical reactivity |

| Ionization Potential | IP | ~6.5 | -EHOMO, energy required to remove an electron |

DFT calculations are a reliable method for predicting spectroscopic properties, which can then be used to interpret and verify experimental data.

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. researchgate.net Key predicted frequencies would include the C=O stretching of the benzoyl group (typically around 1650-1700 cm⁻¹), C-N stretching modes in the pyridine ring, and C-H stretching modes. These theoretical spectra are invaluable for assigning peaks in experimentally measured spectra. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method within DFT can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing a standard compound like Tetramethylsilane (TMS). researchgate.net Predicted shifts for the protons and carbons on both the pyridine and phenyl rings can be compared with experimental results to confirm the molecular structure. nih.gov

To understand the chemical reactivity of this compound, various reactivity descriptors can be derived from DFT calculations. These include electronegativity (χ), chemical hardness (η), and softness (S). These indices provide quantitative measures of the molecule's tendency to attract or donate electrons.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. researchgate.netresearchgate.net These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are generally found around the hydrogen atoms, indicating sites prone to nucleophilic attack. researchgate.net

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with extended π-conjugated systems and significant intramolecular charge transfer characteristics often exhibit non-linear optical (NLO) properties. nih.gov These properties are of interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule can be evaluated computationally by calculating its polarizability (α) and first-order hyperpolarizability (β). mdpi.com

The structure of this compound, with its pyridine ring (donor part) connected to a benzoyl group (acceptor part), suggests it could possess NLO properties. DFT calculations can be used to compute the values of α and β. A large β value is indicative of a strong second-order NLO response. Theoretical studies can predict how chemical modifications to the molecule might enhance these properties, guiding the design of new materials with optimized NLO performance. mdpi.com

Quantum Mechanical Investigations into Reaction Mechanisms

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate details of reaction mechanisms at the molecular level. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively available in the reviewed literature, a wealth of theoretical investigations into related pyridine derivatives and analogous acylation reactions provides a robust framework for understanding its formation. These studies allow for the prediction of reaction pathways, the characterization of transition states, and the determination of reaction energetics.

The primary mechanism for the synthesis of this compound is the Friedel-Crafts acylation of 5-methylpyridine. This reaction is an electrophilic aromatic substitution, a class of reactions that has been the subject of numerous computational studies. The general mechanism involves the generation of a highly electrophilic acylium ion from a benzoyl halide (e.g., benzoyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Quantum mechanical investigations into the Friedel-Crafts acylation of aromatic compounds have detailed the energy profiles of these reactions. The formation of the acylium ion is the initial step, followed by the electrophilic attack on the pyridine ring. For substituted pyridines like 5-methylpyridine, the position of substitution is a critical aspect that can be rationalized through computational analysis of the stability of the intermediate sigma complexes (also known as arenium ions).

The methyl group at the 5-position is an electron-donating group, which generally activates the pyridine ring towards electrophilic attack. However, the nitrogen atom in the pyridine ring is electron-withdrawing and deactivates the ring, particularly at the 2-, 4-, and 6-positions. Computational studies on the electrophilic substitution of pyridines consistently show that the attack at the 3- and 5-positions is generally favored due to the electronic deactivation at the ortho and para positions relative to the nitrogen atom. In the case of 5-methylpyridine, the electrophilic attack is expected to occur at the 2- or 3-position. The formation of this compound indicates a preference for substitution at the 2-position.

Theoretical calculations can provide insights into the relative energies of the transition states leading to the different possible products. The transition state for the electrophilic attack involves the formation of a new carbon-carbon bond between the acylium ion and the pyridine ring. The stability of this transition state is influenced by the ability of the pyridine ring to delocalize the developing positive charge.

A general reaction energy profile for the Friedel-Crafts acylation of an aromatic substrate, as elucidated by computational studies, is presented below. This profile illustrates the key intermediates and transition states involved in the reaction.

Table 1: Key Species in the Friedel-Crafts Acylation of 5-Methylpyridine

| Species | Description |

| Reactants | 5-Methylpyridine, Benzoyl Chloride, AlCl₃ |

| TS₁ | Transition state for the formation of the acylium ion |

| Intermediate₁ | Acylium ion-Lewis acid complex |

| TS₂ | Transition state for the electrophilic attack on the pyridine ring |

| Intermediate₂ | Sigma complex (arenium ion) |

| TS₃ | Transition state for the deprotonation of the sigma complex |

| Products | This compound, HCl, AlCl₃ |

Quantum mechanical calculations would involve optimizing the geometries of each of these species and calculating their corresponding energies. The activation energy for the reaction is determined by the energy difference between the reactants and the highest energy transition state (typically TS₂).

Furthermore, computational studies can investigate the role of the solvent in the reaction mechanism. The inclusion of solvent effects in the calculations can significantly impact the calculated energy barriers and the stability of charged intermediates.

While direct computational data for the benzoylation of 5-methylpyridine is sparse in the literature, theoretical investigations of similar systems provide valuable qualitative and quantitative insights. For instance, DFT studies on the acylation of other heterocyclic compounds can offer a comparative analysis of reactivity and regioselectivity. The principles derived from these studies strongly suggest that the formation of this compound proceeds through a classical electrophilic aromatic substitution mechanism, with the regioselectivity being a subtle interplay of the electronic effects of the nitrogen atom and the methyl substituent. Future dedicated computational investigations on this specific reaction would be invaluable for a more precise and quantitative understanding of its mechanism.

Coordination Chemistry of 2 Benzoyl 5 Methylpyridine and Its Complexes

Ligand Design Principles and Coordination Modes

2-Benzoylpyridine (B47108) and its derivatives are notable for their role as bidentate ligands, capable of coordinating with metal ions through both the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This dual coordination creates a stable five-membered chelate ring, a common feature in the design of metal complexes with tailored electronic and photophysical properties. The specific structure of 2-Benzoyl-5-methylpyridine, with a methyl group at the 5-position of the pyridine ring, can influence the ligand's reactivity and the resulting complex's stability.

The coordination behavior of 2-benzoylpyridine can be influenced by the reaction conditions. For instance, in reactions with rhodium trichloride, it can act as a bidentate ligand, but under certain conditions, it can coordinate through only the nitrogen or oxygen atom. rsc.org This flexibility in coordination modes allows for the synthesis of a variety of complexes with different geometries and properties.

Derivatives of 2-benzoylpyridine, such as hydrazones, can exhibit different coordination behaviors. For example, 2-benzoylpyridine-methyl hydrazone acts as a neutral N,N,O-tridentate ligand in some copper(II) and zinc(II) complexes. researchgate.net Similarly, Schiff base ligands derived from 2-benzoylpyridine can coordinate as tridentate N,N,S chelates.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a variety of techniques, including elemental analysis, single-crystal X-ray diffraction, IR, UV-Vis, and NMR spectroscopy.

A range of transition metal complexes of 2-benzoylpyridine and its derivatives have been synthesized and studied.

Copper (Cu): Copper(II) complexes with 2-benzoylpyridine have been synthesized and their structures determined. rsc.orgnih.gov For instance, the reaction of copper(II) sources with 2-benzoylpyridine under strongly basic conditions can lead to transformations of the ligand itself. rsc.org Dimeric copper(II) complexes with derivatives of 2-benzoylpyridine have also been reported, where the copper centers are bridged by atoms from the ligand. mdpi.com

Nickel (Ni): Nickel(II) complexes with Schiff-base ligands derived from 2-benzoylpyridine have been synthesized, resulting in distorted octahedral geometries around the nickel ion. rsc.org The reaction of the primary amino group of a pendant arm coordinated to nickel(II) with benzoyl chloride has also been demonstrated. rsc.org

Zinc (Zn): Zinc(II) complexes with 2-benzoylpyridine-derived hydrazones have been prepared and structurally characterized, revealing five-coordinate geometries. researchgate.net The synthesis of zinc(II) complexes with Schiff base ligands derived from 2-benzoylpyridine has also been reported.

Platinum (Pt): A platinum(II) complex with 2-benzoylpyridine, [PtCl2(DMSO)(2-benzoylpyridine)], has been synthesized and characterized, showing potential as an anticancer agent. nih.gov The reaction of K2[PtCl4] with a derivative of 2-pyridyl resulted in a platinum(II) complex where the ligand is bidentate N,N-coordinated. researchgate.net

Rhodium (Rh): Rhodium(III) complexes of 2-benzoylpyridine have been prepared from rhodium trichloride. rsc.org A rhodium(II) complex, Rh(L)2Cl2 (where L = 2-benzoylpyridine), has also been synthesized and its crystal structure determined. nih.gov

Iridium (Ir): Iridium(III) complexes containing substituted 2-benzo[b]thiophen-2-yl-pyridine ligands have been synthesized and their photophysical and electrochemical properties investigated. researchgate.net

The following table summarizes some of the synthesized transition metal complexes of 2-benzoylpyridine and its derivatives.

| Metal | Ligand | Complex Formula | Coordination Geometry | Reference |

| Copper(II) | 2-Benzoylpyridine derivative | [Cu2(NO3)2(LD)2)(EtOH)] | Dinuclear | rsc.org |

| Platinum(II) | 2-Benzoylpyridine | [PtCl2(DMSO)(C12H9NO)] | Square Planar | nih.gov |

| Zinc(II) | 2-Benzoylpyridine-derived hydrazone | [Zn2L2(OAc)2]·2CH3OH | Tetragonal Pyramid | researchgate.net |

| Rhodium(II) | 2-Benzoylpyridine | Rh(L)2Cl2 | Mononuclear | nih.gov |

| Copper(II) | 2-Benzoylpyridine-methyl hydrazone | [Cu(HBzMe)Cl2] | Square Pyramidal | researchgate.net |

| Nickel(II) | Benzothiadiazole Schiff-base | Ni(L1)2 | Distorted Octahedral | rsc.org |

While the coordination chemistry of 2-benzoylpyridine with transition metals is well-explored, studies involving lanthanide and actinide ions are less common. However, the synthesis of lanthanide and actinide complexes with related bidentate acylpyrazolone ligands has been reported, resulting in a diverse set of coordination complexes with geometries such as distorted octahedral, pentagonal-bipyramidal, and antiprismatic. nih.gov The synthesis of lanthanide complexes with rhodamine benzoyl hydrazone ligands has also been achieved. mdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are crucial for characterizing the coordination of 2-benzoylpyridine and its derivatives to metal ions.

Infrared (IR) Spectroscopy: The coordination of the carbonyl group to a metal ion is typically indicated by a shift of the C=O stretching frequency (ν(C=O)) to a lower wavenumber in the IR spectrum of the complex compared to the free ligand. researchgate.net Similarly, changes in the vibrational frequencies of the pyridine ring can confirm the coordination of the nitrogen atom.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands between the metal and the ligand. These spectra can help in determining the coordination geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the metal-ligand binding.

The table below shows a representative example of the shift in the C=N stretching frequency upon coordination of a 2-benzoylpyridine-derived Schiff base ligand to different metal ions. researchgate.net

| Compound | ν(C=N) (cm⁻¹) |

| HL (Ligand) | 1620 |

| Complex 1 | 1617 |

| Complex 2 | 1601 |

| Complex 3 | 1635 |

| Complex 4 | 1598 |

Electronic Structure and Redox Properties of Complexes

The electronic structure and redox properties of metal complexes of 2-benzoylpyridine are of significant interest. The HOMO-LUMO gap, which is an indicator of a molecule's kinetic stability and electronic conjugation, can be influenced by the coordination to a metal ion. In 2-(4-Hexylbenzoyl)-5-methylpyridine, the HOMO is primarily located on the electron-rich pyridine ring and the benzoyl carbonyl group, while the LUMO is delocalized across the conjugated aromatic systems.

Computational methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure of these complexes. For example, DFT calculations on copper(II) complexes with benzimidazole-based ligands have been used to gather information on their reactivity. nih.gov

Structural Diversity and Polymorphism in Coordination Compounds

The coordination compounds of 2-benzoylpyridine and its derivatives can exhibit significant structural diversity. The formation of different structures can be influenced by factors such as the metal ion, the counter-anion, the solvent, and the reaction conditions. For example, a copper(II) complex with 2-benzoylpyridine-methyl hydrazone was found to convert from a monomeric to a dimeric structure upon recrystallization. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, can also be observed in these coordination compounds. Different polymorphs can have different physical properties, which is an important consideration in materials science.

Catalytic Applications of 2 Benzoyl 5 Methylpyridine Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, benefits significantly from ligands that can be chemically modified to fine-tune the catalytic properties of a metal center. Pyridine (B92270) derivatives are fundamental ligands in this context, and the 2-benzoyl-5-methylpyridine scaffold is no exception. Its complexes with transition metals are soluble in common organic solvents, making them suitable for homogeneous catalytic systems.

For instance, derivatives of 2-benzoylpyridine (B47108) have been used to create oxidovanadium(IV) and dioxidovanadium(V) complexes. nih.gov These complexes are effective homogeneous catalysts for oxidation reactions. The ligand's structure helps stabilize the metal center, while also allowing for the necessary electronic environment to facilitate the catalytic cycle. The ability to support the metal in various oxidation states is crucial for their function in redox-based catalysis. Furthermore, these homogeneous systems can be adapted; for example, by grafting them onto polymer supports, it is possible to create recyclable catalysts that bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity of the former with the ease of separation of the latter. nih.gov

Oxidation Reactions and High Oxidation State Metal Species

Complexes involving 2-benzoylpyridine ligands have shown significant promise in catalytic oxidation reactions, often involving high oxidation state metal species. Vanadium complexes, in particular, exemplify this application. Research has demonstrated the synthesis of dinuclear V(V) complexes and oxidomonoperoxidovanadium(V) complexes from 2-benzoylpyridine-derived ligands. nih.gov

These high-valent vanadium species act as effective catalysts for the oxidation of organic substrates. In one study, polymer-supported vanadium complexes were used for the catalytic oxidation of isoeugenol (B1672232) using aqueous hydrogen peroxide (H₂O₂) as the oxidant. nih.gov The reaction proceeds through the formation of intermediate peroxido species. The polymer-supported catalysts demonstrated higher conversion rates than their unsupported homogeneous counterparts, highlighting the practical advantages of catalyst immobilization. These systems provide a recyclable catalytic process with increased catalyst lifetime and simplified separation from the reaction mixture. nih.gov

| Catalyst Type | Substrate | Oxidant | Key Feature | Advantage |

|---|---|---|---|---|

| Polymer-supported V(V) complexes with 2-benzoylpyridine-derived ligands | Isoeugenol | Aqueous H₂O₂ | Involves high oxidation state V(V) peroxido intermediates | Higher conversion than neat counterparts; recyclable system nih.gov |

C-C and C-O Bond Forming Reactions

While specific examples detailing this compound in C-C and C-O bond forming reactions are not extensively documented, the closely related 2-phenylpyridine (B120327) scaffold is a cornerstone in this area, particularly in palladium-catalyzed reactions. nih.gov The principles governing the reactivity of 2-phenylpyridines are directly applicable to benzoylpyridine derivatives.

In these reactions, the pyridine nitrogen atom acts as an effective directing group, facilitating the selective activation of the ortho-C–H bond on the attached phenyl ring. This directed C–H activation, or cyclometalation, forms a stable palladacycle intermediate. This intermediate can then engage in a variety of cross-coupling reactions to form new C-C bonds, such as arylation, acylation, and alkylation. nih.gov This methodology is highly regioselective and has a broad substrate scope. Given this well-established reactivity, it is reasonable to infer that complexes of this compound could be employed in similar palladium-catalyzed C–H functionalization strategies to forge new carbon-carbon or carbon-oxygen bonds.

Transfer Hydrogenation Catalysis

Transfer hydrogenation is a powerful technique for the reduction of unsaturated functional groups, such as ketones and imines, by transferring hydrogen from a donor molecule, commonly isopropanol (B130326) or formic acid, mediated by a transition metal catalyst. nih.govmdpi.com This process avoids the use of high-pressure gaseous hydrogen. The mechanism typically involves the formation of a metal-hydride intermediate, which then delivers the hydride to the substrate. nih.govmdpi.com

Ruthenium, rhodium, and iridium complexes featuring pyridine-containing ligands are widely used for this purpose. nih.govrsc.org The active catalytic species is often formed by the reaction of a precursor complex with the hydrogen donor in the presence of a base. mdpi.com While specific studies focusing on this compound complexes in transfer hydrogenation are not prominent, the general utility of transition metal complexes with substituted pyridine ligands in this field is well-established. The electronic and steric properties of the benzoylpyridine ligand would be expected to influence the stability and reactivity of the crucial metal-hydride intermediate, thereby affecting the efficiency of the catalytic process.

Photoredox Catalysis and Electron Transfer Processes

The 2-phenylpyridine (ppy) scaffold, the parent structure of this compound, is a critical component in some of the most widely used photocatalysts for organic synthesis. rsc.org Iridium(III) complexes, such as facial tris(2-phenylpyridine)iridium (B1451540) (fac-Ir(ppy)₃), are benchmark photoredox catalysts that operate via electron transfer processes. rsc.orgtcichemicals.com

These catalysts function by absorbing visible light, which promotes the complex to a long-lived triplet excited state. tcichemicals.comacs.org This photoexcited state is both a more potent oxidizing agent and a more potent reducing agent than the ground state complex. This dual reactivity allows the excited catalyst to engage in single-electron transfer (SET) with a wide range of organic substrates, generating radical intermediates that can participate in various chemical transformations. acs.org The specific redox properties of the catalyst can be finely tuned by modifying the chemical structure of the phenylpyridine ligands. tcichemicals.com The introduction of electron-withdrawing (like a benzoyl group) or electron-donating (like a methyl group) substituents on the ligand framework alters the energy levels of the molecular orbitals, thereby changing the excited-state redox potentials. This tunability is a cornerstone of modern photoredox catalysis, enabling the activation of otherwise unreactive substrates under mild conditions. rsc.org

| Complex | E₁/₂(IrIV/IrIII) [V vs SCE] | E₁/₂(IrIII/IrII) [V vs SCE] | E₁/₂(IrIII/IrII) [V vs SCE] | E₁/₂(IrIV/IrIII) [V vs SCE] |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | +0.77 | -2.19 | -1.73 | +0.31 |

| [Ir(ppy)₂(dtbbpy)]PF₆ | +1.29 | -1.51 | -0.96 | +0.66 |

Data sourced from literature for complexes in acetonitrile. The values illustrate the potent oxidizing and reducing power of the excited state (IrIII).*

Interactions and Advanced Material Science Applications

Supramolecular Interactions (e.g., Host-Guest Chemistry for Separations)

Supramolecular chemistry revolves around noncovalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, to create complex, ordered structures. libretexts.org In host-guest chemistry, a larger host molecule noncovalently binds a smaller guest molecule within a specific cavity or binding pocket. libretexts.org The effectiveness of this binding is often dictated by principles of preorganization (where a rigid host loses less conformational entropy upon binding) and complementarity in size and shape between the host and guest. libretexts.org

The structure of 2-Benzoyl-5-methylpyridine possesses several features that make it a candidate for engaging in such interactions:

Aromatic Rings: The presence of both a pyridine (B92270) and a phenyl ring allows for potential π-π stacking interactions, where aromatic systems bind in a face-to-face manner. libretexts.org

Heteroatoms: The nitrogen atom in the pyridine ring and the carbonyl oxygen atom can act as hydrogen bond acceptors.

Dipole Moments: The molecule's inherent polarity can lead to dipole-dipole interactions.

While specific host-guest systems incorporating this compound are not extensively documented, related pyridine derivatives have been studied for their separation potential. researchgate.net Research has shown that host compounds can exhibit remarkable selectivity for pyridine over its methylated analogues (picolines), leveraging subtle differences in intermolecular forces like C-H···π interactions. researchgate.net This demonstrates the feasibility of using supramolecular strategies for separating closely related chemical compounds, a field where molecules like this compound could potentially serve as selective guests or as components in the design of new host molecules. The ability of pyridine-containing structures to form extensive hydrogen-bonded networks is a key feature in the formation of these supramolecular assemblies. acs.org

Integration into Polymeric Materials (e.g., Adsorptive Polymers, Conjugated Polymers)

The properties of this compound make it a valuable moiety for incorporation into polymeric structures, leading to materials with specialized functions, including adsorption and electronic activity.

Adsorptive Polymers The benzoylpyridine structure has been successfully utilized as a functional group in polymers designed for environmental remediation. Research has demonstrated the application of 2-benzoylpyridine (B47108) as an active carrier in adsorptive polymeric materials for the efficient removal of silver (Ag(I)) and copper (Cu(II)) ions from acidic aqueous solutions. researchgate.netresearchgate.netpan.pl The ability of the molecule's nitrogen and oxygen donor atoms to form complexes with metal ions is the key to this application. researchgate.net

In a related approach, benzoyl groups have been chemically grafted onto cellulose (B213188) backbones. mdpi.com These modified cellulose materials showed a dramatic increase in their ability to remove polycyclic aromatic hydrocarbons (PAHs), such as pyrene (B120774) and phenanthrene, from water compared to unmodified cellulose. mdpi.com This highlights the effectiveness of the benzoyl moiety in enhancing the adsorptive capacity of natural polymers for organic pollutants.

| Polymer/Material | Target Pollutant | Key Finding | Reference |

|---|---|---|---|

| Polymeric material with 2-benzoylpyridine carrier | Silver (Ag(I)) and Copper (Cu(II)) ions | Demonstrated efficient removal of metal ions from acidic solutions. | researchgate.netresearchgate.net |

| Benzoyl-grafted Cellulose (Bz-Cell) | Phenanthrene (PAH) | Showed excellent recovery and reusability, with adsorption >83.9% after five cycles. | mdpi.com |

| Stearoyl-grafted Cellulose (St-Cell) | Pyrene and Phenanthrene (PAHs) | Removed >96% of PAHs from aqueous solution, compared to <3% for unmodified cellulose. | mdpi.com |

| Chitosan-pyridine modified Cellulose | Lead (Pb(II)) ions | Increased maximum adsorption capacity from 6.62 mg/g (cellulose) to 80.26 mg/g. | mdpi.com |

Conjugated Polymers Conjugated polymers, which feature alternating single and double bonds along their backbone, are known for their semiconducting properties and are used in a variety of electronic applications. mdpi.com The inclusion of pyridine units into these polymer backbones is a strategy used to modify their electronic properties, photophysics, and morphology. researchgate.net Recently, a new class of conjugated polymers featuring pendant benzoyl-N-methylpyridinium units was developed for use in high-performance lithium-ion batteries. acs.org These materials demonstrated remarkable stability, with capacities dropping by only 5–10% after 1000 cycles while maintaining a high Coulombic efficiency of 99%. acs.org This work underscores the significant potential of incorporating benzoyl-pyridine structures into redox-active polymers for energy storage applications. acs.org

Research in Organic Electronics and Optoelectronic Devices (e.g., OLEDs, Dye-Sensitized Solar Cells)

The electronic properties of the benzoylpyridine framework make it an attractive candidate for use in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) OLEDs are devices that emit light in response to an electric current, and their performance is highly dependent on the organic materials used in the emissive layer (EML). mdpi.com This layer often consists of a "host" material doped with a small percentage of a light-emitting "guest" molecule. researchgate.net Pyridine-containing compounds are of particular interest due to the electron-deficient nature of the pyridine ring. The benzoylpyridine class of compounds shows significant promise for use in organic electronics, potentially as host materials or as components in advanced emitters like those utilizing thermally activated delayed fluorescence (TADF).

| Device | Component Role | Relevance of Benzoyl/Pyridine Structure | Reference |

|---|---|---|---|

| OLED | Host or Emitter Material | The electron-deficient pyridine ring and overall benzoylpyridine structure are promising for organic electronic applications. | |

| DSSC | Electrolyte Additive | Pyridine derivatives (e.g., tert-butylpyridine) are used to modify the semiconductor's energy levels and improve device voltage. | beilstein-journals.org |

| Lithium-Ion Battery | Redox-Active Polymer | Conjugated polymers with benzoyl-pyridinium units serve as stable, high-performance active materials. | acs.org |

Exploration as Building Blocks for Specialty Chemicals and Advanced Materials

This compound is a valuable molecular building block, or synthon, for the construction of more complex molecules and materials. A retrosynthetic analysis, which involves mentally deconstructing a target molecule, reveals that the most logical disconnection for this compound is at the carbonyl-carbon bond. This breaks the molecule down into two primary precursors: a 5-methylpyridine derivative and a benzoyl derivative.

These precursors are themselves important intermediates. For example, 2-chloro-5-methylpyridine (B98176), which can be derived from 5-methylpyridine precursors, is a key intermediate in the synthesis of certain herbicides. epo.orggoogle.com The synthesis of 2-chloro-5-methylpyridine can proceed from various starting materials, including 2-amino-5-methylpyridine (B29535) or through the chlorination of beta-picoline. google.comgoogle.com

Furthermore, the 5-benzoylpyridine scaffold is used in medicinal chemistry. It serves as a core structure for the synthesis of novel thieno[2,3-b]pyridine (B153569) analogues, which have been investigated for their anti-proliferative activity. mdpi.com In these syntheses, the benzoyl group is often a key reaction site, for example, being reduced to a secondary alcohol to modulate biological efficacy. mdpi.com This demonstrates the utility of this compound and its substructures in creating a diverse range of specialty chemicals for applications in agriculture and medicine.

Biological Relevance and Molecular Mechanism Studies Strictly Excluding Prohibited Content

Investigation of Molecular Targets and Pathways

Research into complex heterocyclic compounds containing benzoyl and pyridine-like structures has identified several potential molecular targets and pathways. These studies suggest that the biological activity of such compounds is often linked to their ability to interfere with specific cellular processes.

One proposed mechanism of action for a class of related compounds, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, involves the disruption of phospholipid metabolism through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC). nih.govmdpi.com This enzyme is a crucial component of cellular signaling cascades, and its inhibition can interfere with cancer cell growth and proliferation. nih.govmdpi.com

In the context of antimicrobial activity, a study on 5-butyl-2-pyridine carboxylic acid, a compound produced by Aspergillus fumigatus, identified the respiratory enzyme Quinol-Fumarate Reductase as a putative target through in silico molecular docking studies. nih.gov This suggests that pyridine-based structures could potentially exert their effects by disrupting essential metabolic pathways in microorganisms. nih.gov The exploration of these targets is crucial for the rational design of new therapeutic agents with improved efficacy.

Mechanisms of Antimicrobial Activity (e.g., Biofilm Inhibition)

The pyridine (B92270) nucleus is a common feature in many antimicrobial agents. Investigations into pyridine derivatives have revealed various mechanisms, including the potent inhibition of bacterial biofilm formation, which is a significant factor in antibiotic resistance. nih.gov

Biofilms are structured communities of bacteria encased in a self-produced matrix, making them notoriously difficult to eradicate. nih.gov Small molecules capable of inhibiting biofilm formation or dispersing established biofilms are of significant therapeutic interest. nih.gov For instance, the antimicrobial compound 5-butyl-2-pyridine carboxylic acid, isolated from Aspergillus fumigatus, demonstrated moderate antibiofilm activity. nih.gov Its mechanism of action against pathogenic bacteria involved the rupture and complete dissolution of the cell integrity, leading to cell death. nih.gov

General strategies employed by antibiofilm agents often involve the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. mdpi.com Other mechanisms include inhibiting the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix or interfering with bacterial adhesion to surfaces. mdpi.com While the specific antibiofilm mechanism for 2-Benzoyl-5-methylpyridine has not been elucidated, the activity of related pyridine compounds suggests that this would be a promising area of investigation.

Studies on Anti-proliferative Effects in Cellular Models and Structure-Activity Relationships

The anti-proliferative potential of compounds featuring a benzoyl group attached to a heterocyclic core has been a subject of intensive study. Research on 5-benzoyl derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has provided valuable insights into their efficacy against cancer cell lines and the structural features required for activity. nih.govmdpi.com

These derivatives have shown potent anti-proliferative activity against human colon carcinoma (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.govmdpi.com Structure-activity relationship (SAR) studies revealed several key findings:

Effect of the Linker: Shortening the tether between the thienopyridine core and an associated phenyl ring with a benzoyl group did not negatively impact anti-proliferative activity compared to longer linkers. mdpi.com

Substitution on Phenyl Rings: The presence of an electron-rich 4-methoxy group on the benzoyl ring generally improved activity. mdpi.com On a separate arylcarboxamide ring, a 2-methyl-3-halogen substitution pattern was found to be optimal for maximizing potency. nih.govmdpi.com

Modification of the Carbonyl: Reduction of the benzoyl group's carbonyl to a secondary alcohol functionality consistently led to derivatives with improved efficacy compared to their benzoyl counterparts. nih.govmdpi.com

The most potent benzoyl derivative from one study, compound 5i , exhibited IC₅₀ concentrations of 120–130 nM against both HCT116 and MDA-MB-231 cell lines. mdpi.com The table below summarizes the anti-proliferative activity of selected benzoyl-thieno[2,3-b]pyridine analogues.

| Compound | R1 Group (on Benzoyl Ring) | R2 Group (on Arylcarboxamide Ring) | IC₅₀ HCT116 (nM) | IC₅₀ MDA-MB-231 (nM) | Reference |

|---|---|---|---|---|---|

| 5h | 4-OMe | 2-Me, 3-Cl | 200-350 | 200-350 | mdpi.com |

| 5i | 4-OMe | 2-Me, 3-Br | 120-130 | 120-130 | mdpi.com |

| 5j | 4-OMe | 2-Me, 3-I | 200-350 | 200-350 | mdpi.com |

| 4h | H | 2-Me, 3-Cl | >1000 | >1000 | mdpi.com |

| 4i | H | 2-Me, 3-Br | >1000 | >1000 | mdpi.com |

These findings underscore the importance of the benzoyl group as a key pharmacophoric feature and highlight how systematic chemical modification can lead to the discovery of highly potent anti-proliferative agents.

Role as Pharmaceutical Intermediates and Lead Compound Derivatization for Target-Specific Interactions

Pyridine derivatives are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com Simpler compounds like 2-amino-5-methylpyridine (B29535) and 2-chloro-5-methylpyridine (B98176) serve as key pharmaceutical intermediates. nbinno.comchemicalbook.com These molecules provide a versatile scaffold that can be elaborated through various chemical reactions to produce more complex and biologically active compounds. nbinno.com For example, 2-amino-5-methylpyridine is an intermediate in the manufacture of drugs such as the sedative Zolpidem and the antifibrotic agent Pirfenidone. chemicalbook.com

The synthesis of a target molecule like this compound would likely proceed from such readily available precursors. The presence of reactive sites on the pyridine ring allows for the introduction of the benzoyl group, transforming a simple intermediate into a more complex structure with potential therapeutic value.

Furthermore, the concept of a "lead compound" is central to drug discovery. A molecule with demonstrated biological activity can be systematically modified—a process known as lead derivatization—to improve its potency, selectivity, and pharmacokinetic properties. The SAR studies on benzoyl-thieno[2,3-b]pyridines are a clear example of this process. nih.govmdpi.com By synthesizing a library of analogues with different substituents on the benzoyl and other aromatic rings, researchers can fine-tune the molecule's interaction with its biological target, thereby enhancing its therapeutic potential. nih.govmdpi.com Therefore, this compound can be viewed both as a potential synthetic target derived from simpler intermediates and as a scaffold that could be further derivatized to optimize target-specific interactions.

Future Research Directions and Perspectives

Innovations in Green Synthesis and Sustainable Chemistry

The future synthesis of 2-Benzoyl-5-methylpyridine will be increasingly governed by the principles of green chemistry, focusing on minimizing environmental impact while maximizing efficiency. rsc.orgfatfinger.io This paradigm shift moves away from traditional synthetic routes that may involve hazardous reagents and generate significant waste, towards more sustainable and atom-economical methods. primescholars.comjocpr.com

Key areas of innovation will include the development of solvent-free reaction conditions or the substitution of volatile organic compounds with environmentally benign alternatives like water. nih.govmdpi.com Microwave-assisted synthesis represents another promising avenue, offering benefits such as dramatically reduced reaction times and high product yields. mdpi.com The core metrics for evaluating the "greenness" of these new synthetic pathways will be Atom Economy (AE) and Environmental Factor (E-factor), which quantify the efficiency of atom incorporation from reactants into the final product and the amount of waste generated, respectively. chembam.comgreenchemistry-toolkit.org Future research will aim to design synthetic protocols for this compound and its derivatives that exhibit high atom economy and a low E-factor, signifying a process that is both efficient and sustainable. primescholars.combuecher.de

| Sustainability Metric | Traditional Synthesis Focus | Future Green Synthesis Goal | Key Research Area |

|---|---|---|---|

| Atom Economy | Often low due to use of stoichiometric reagents and protecting groups. | Maximize incorporation of reactant atoms into the final product. jocpr.com | Catalytic C-H functionalization, addition reactions. buecher.de |

| E-Factor (Waste/Product Ratio) | Can be high, especially in fine chemical and pharmaceutical synthesis. chembam.com | Minimize to near zero by eliminating byproducts and waste streams. | Solvent-free reactions, recyclable catalysts. mdpi.com |

| Solvents | Use of volatile and often hazardous organic solvents. | Employing benign solvents like water or eliminating solvents entirely. nih.govmdpi.com | Aqueous-phase catalysis, mechanochemistry. |

| Energy Input | Prolonged heating using conventional methods. | Reduce energy consumption through efficient heating. | Microwave-assisted and photocatalytic reactions. mdpi.com |

Development of Novel Catalytic Systems

Central to achieving greener syntheses is the development of advanced catalytic systems. The classical Friedel-Crafts acylation, a common method for producing benzoylpyridines, is often problematic due to its reliance on stoichiometric or supra-stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which generates considerable waste. nih.gov Future research will focus on creating novel, highly efficient, and reusable catalysts.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and metal oxides, are promising alternatives. researchgate.net Their key advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and shape selectivity that can lead to improved product yields and isomeric purity. researchgate.net

Photoredox Catalysis: Visible-light-induced photoredox catalysis offers a powerful, modern strategy for the C-H acylation of pyridine (B92270) scaffolds. acs.org This method can generate acyl radicals from readily available aldehydes under mild conditions, which then add to the pyridine ring, providing a direct and efficient route to acylated pyridines. acs.org The ability to control regioselectivity (e.g., acylation at the C2 vs. C4 position) by modifying the N-substituent on a pyridinium (B92312) salt intermediate highlights the sophistication of this approach. acs.org

Biocatalysis: The use of enzymes as biocatalysts is a frontier in chemical synthesis, offering unparalleled selectivity under mild, aqueous conditions. nih.govmdpi.com While direct enzymatic synthesis of this compound is not yet established, future work could involve the discovery of new enzymes or the engineering of existing ones (e.g., ketoreductases, hydrolases, or transaminases) to perform the desired C-C bond formation or related transformations. illinois.eduter-arkhiv.ru This chemoenzymatic approach could significantly shorten synthetic routes and increase the "stereopurity" of chiral derivatives. ter-arkhiv.ru

| Catalytic System | Mechanism/Principle | Potential Advantages for Benzoylpyridine Synthesis | Research Focus |

|---|---|---|---|

| Heterogeneous Catalysts (e.g., Zeolites) | Solid-phase acid catalysis. | Reusability, reduced waste, improved selectivity, thermal stability. researchgate.net | Developing catalysts with optimized pore size and acidity. |

| Photoredox Catalysis | Visible-light-induced generation of acyl radicals. acs.org | Mild reaction conditions, high functional group tolerance, novel reactivity. | Site-selective C-H acylation of the pyridine ring. acs.org |

| Palladium-Based Catalysts | Cross-coupling reactions via C-H activation. mdpi.com | High efficiency for C-C bond formation, modularity. nih.gov | Developing low-cost, efficient ligands and catalyst systems. researchgate.net |

| Biocatalysis (Enzymes) | Enzyme-mediated bond formation. | Exceptional regio- and stereoselectivity, aqueous conditions, sustainability. nih.govmdpi.com | Enzyme discovery and protein engineering for ketone synthesis. |

Expansion into Emerging Material Technologies

The inherent electronic structure of this compound, featuring a π-conjugated system linking an electron-donating methylpyridine moiety with an electron-withdrawing benzoyl group, makes it an attractive scaffold for new materials. This "donor-acceptor" architecture is a cornerstone in the design of functional organic materials. researchgate.net

Future research is expected to explore the incorporation of this compound as a building block in advanced materials for optoelectronic applications. A significant precedent exists where a related 3-benzoylpyridine (B1664120) derivative was successfully used to create a highly efficient emitter for Organic Light-Emitting Diodes (OLEDs). mdpi.com This suggests a clear path for investigating this compound and its derivatives as host or emitter materials in OLEDs, leveraging their potential for thermal stability and tunable electronic properties. Further functionalization could lead to the development of novel conjugated polymers for applications in organic field-effect transistors (OFETs) or photovoltaic cells. researchgate.net The careful design of such supramolecular systems is crucial for achieving the desired bulk structures and electronic functionalities necessary for device performance.

| Potential Application Area | Relevant Structural Feature | Objective of Future Research |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Benzophenone-like core, π-conjugated system. | Design and synthesize derivatives as efficient host or emitter materials. mdpi.com |

| Conductive Polymers | Polymerizable functional groups can be added to the aromatic rings. | Synthesize polymers incorporating the benzoylpyridine unit for use in organic electronics. |

| Sensors and Photovoltaics | Donor-acceptor electronic structure. researchgate.net | Tune HOMO/LUMO energy levels through substitution to optimize performance in sensing or solar cell applications. |

Advanced Computational-Experimental Integration for Predictive Design

The synergy between computational chemistry and experimental synthesis will be pivotal in accelerating the discovery of new derivatives of this compound with tailored properties. In silico methods allow for the rational design and pre-screening of candidate molecules, saving significant time and resources. lsuhsc.edu

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict fundamental electronic properties, including orbital energies (HOMO/LUMO), electron distribution, and reactivity. researchgate.net This information is critical for understanding reaction mechanisms and for designing molecules with specific optoelectronic characteristics for material science applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structure of this compound derivatives and their functional properties (e.g., anticancer activity or performance in an OLED device). nih.govrsc.org These models can then be used to predict the activity of novel, unsynthesized compounds, guiding synthetic efforts toward the most promising candidates. nih.gov

This integrated approach, where computational modeling predicts properties and guides the synthesis of the most effective candidates for experimental validation, represents a powerful strategy for future research. lsuhsc.edu It allows for a more targeted and efficient exploration of the vast chemical space available through modification of the this compound scaffold.

| Computational Method | Predicted Properties for this compound | Guided Experimental Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, reaction pathways, vibrational spectra. researchgate.net | Selection of optimal reaction conditions; design of derivatives for optoelectronics. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity or material performance. rsc.org | Prioritization of synthetic targets with high predicted efficacy. nih.gov |

| Molecular Docking | Binding modes and affinities to biological targets (e.g., enzymes). | Design of specific enzyme inhibitors or bioactive molecules (outside of dosage). |

| Physicochemical Property Prediction | Solubility, partition coefficient (ClogP), membrane permeability. lsuhsc.edu | Design of molecules with improved properties for material processing or biological assays. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Benzoyl-5-methylpyridine, and how can reaction conditions be optimized?